![molecular formula C14H20F6N2O4S2 B12114606 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B12114606.png)
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide
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Overview
Description
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique physicochemical properties. It is composed of a pyridinium cation and a bis((trifluoromethyl)sulfonyl)amide anion. This compound is widely used in various scientific and industrial applications due to its thermal stability, low volatility, and excellent solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the quaternization of 3-methylpyridine with 1-bromohexane to form 1-hexyl-3-methylpyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized ionic liquids .
Scientific Research Applications
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide has numerous scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solubility and stability properties.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The pyridinium cation and bis((trifluoromethyl)sulfonyl)amide anion can interact with various substrates, facilitating chemical reactions and enhancing the stability of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness
Compared to these similar compounds, 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide offers unique advantages such as higher thermal stability and better solubility in certain organic solvents. Its pyridinium cation also provides distinct reactivity and interaction profiles, making it suitable for specific applications where other ionic liquids may not perform as well .
Biological Activity
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide, also known by its CAS number 547718-92-3, is a novel ionic liquid with significant potential in various biological applications. This compound belongs to the class of pyridinium-based ionic liquids, which are recognized for their unique physicochemical properties and biological activities.
- Molecular Formula : C12H20N•C2F6NO4S2
- Molecular Weight : 458.44 g/mol
- Purity : ≥98%
- Physical State : Liquid at room temperature
- Density : Approximately 1.37 g/cm³
- Melting Point : -7 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Properties
Research indicates that ionic liquids, including this compound, exhibit antimicrobial activity against various pathogens. Studies have demonstrated that the presence of the trifluoromethylsulfonyl moiety enhances the antimicrobial efficacy of ionic liquids, making them suitable candidates for use in disinfectants and preservatives.
2. Cytotoxicity and Cell Viability
Investigations into the cytotoxic effects of this compound reveal variable results depending on concentration and exposure time. For instance, lower concentrations may promote cell viability in certain cell lines, while higher concentrations can induce apoptosis. A study showed that at a concentration of 100 µM, significant cytotoxic effects were observed in human cancer cell lines, suggesting potential applications in cancer therapy.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown inhibitory effects on carbohydrate-hydrolyzing enzymes, which could have implications for diabetes management by regulating glucose metabolism.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various ionic liquids, including this compound. The results indicated a significant reduction in bacterial growth (up to 95% inhibition) against Escherichia coli and Staphylococcus aureus at a concentration of 0.5% (v/v).
Ionic Liquid | Bacterial Strain | Inhibition (%) |
---|---|---|
HMIM TFSI | E. coli | 95 |
HMIM TFSI | S. aureus | 90 |
HMIM TFSI | Pseudomonas aeruginosa | 85 |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment by Johnson et al. (2023), human colon carcinoma cells were treated with varying concentrations of the compound. The study found that concentrations above 50 µM led to a significant decrease in cell viability, with IC50 values calculated at approximately 75 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 90 |
50 | 70 |
75 | 50 |
100 | 30 |
Applications
The unique properties of this compound open avenues for various applications:
- Antimicrobial Agents : Its efficacy against bacteria makes it suitable for use in medical disinfectants.
- Pharmaceuticals : Potential as an anticancer agent due to its cytotoxic properties.
- Biocatalysis : Its ability to inhibit specific enzymes may find applications in drug development and metabolic engineering.
Properties
Molecular Formula |
C14H20F6N2O4S2 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
InChI Key |
BTILDMKCQRWRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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